molecular formula C14H9ClO2 B3105915 3-chloro-6-methyl-9H-xanthen-9-one CAS No. 155726-21-9

3-chloro-6-methyl-9H-xanthen-9-one

Cat. No. B3105915
CAS RN: 155726-21-9
M. Wt: 244.67 g/mol
InChI Key: LTGSVUCXQHLCJE-UHFFFAOYSA-N
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Description

“3-chloro-6-methyl-9H-xanthen-9-one” is a derivative of xanthones . Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field .


Synthesis Analysis

The synthesis of xanthones involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .


Molecular Structure Analysis

Xanthone is an aromatic oxygenated heterocyclic molecule, with a dibenzo-γ-pirone scaffold, known as 9H-xanthen-9-one, with the molecular formula of C13H8O2 . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of xanthones are complex and involve multiple steps . The reactions include the shikimate and the acetate pathways, phenylalanine-dependent and phenylalanine-independent routes, and the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone .

Scientific Research Applications

1. Ionophore in Electrode Design

The xanthone derivative 1-hydroxy-3-methyl-9H-xanthen-9-one (HMX), closely related to 3-chloro-6-methyl-9H-xanthen-9-one, has been studied for its potential as a neutral ionophore in the creation of polyvinylchloride (PVC) membrane electrodes for aluminum(III) ions. These electrodes demonstrate a wide concentration range sensitivity to Al3+ ions and show promising selectivity over other cations, making them valuable in potentiometric titrations and real sample analysis (Yari, Darvishi, & Shamsipur, 2006).

2. Antifungal and Antibacterial Agents

Xanthones, including those structurally similar to 3-chloro-6-methyl-9H-xanthen-9-one, have been explored as models for new antimicrobial agents. Novel chlorinated xanthones have shown promising antibacterial and antifungal activities, particularly against pathogens like E. faecalis and dermatophytes. Such compounds may present new avenues for combating multidrug-resistant microorganisms (Resende et al., 2018).

3. Synthesis of Natural Products

Research into xanthone derivatives, akin to 3-chloro-6-methyl-9H-xanthen-9-one, includes the synthesis of natural products like gartanin and jacareubin. These compounds are potentially significant for their biological activities and may contribute to our understanding of various natural product pathways (Gujral & Gupta, 1979).

4. Corrosion Inhibition

Compounds structurally related to 3-chloro-6-methyl-9H-xanthen-9-one have been investigated for their potential in inhibiting the corrosion of metals in acidic media. These compounds could offer an environmentally friendly and efficient approach to protect materials from corrosion, providing significant benefits in industrial applications (Arrousse et al., 2021).

Mechanism of Action

Xanthones have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . The most promising compounds in terms of biocompatibility and counteraction of cytotoxicity are the ones that enhance the Nrf2 translocation .

Safety and Hazards

While xanthones are generally considered safe due to their natural occurrence in plants , the safety and hazards of “3-chloro-6-methyl-9H-xanthen-9-one” specifically are not well-documented.

Future Directions

The mechanisms underlying the synthesis of xanthones need to be further investigated in order to exploit them for application purposes . This includes understanding their subcellular and cellular localization in fungi and lichens, as well as improving their potential clinical outcomes .

properties

IUPAC Name

3-chloro-6-methylxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c1-8-2-4-10-12(6-8)17-13-7-9(15)3-5-11(13)14(10)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGSVUCXQHLCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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